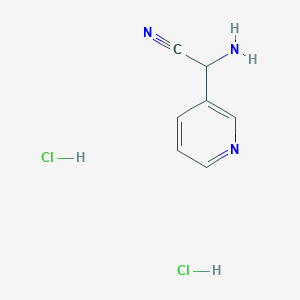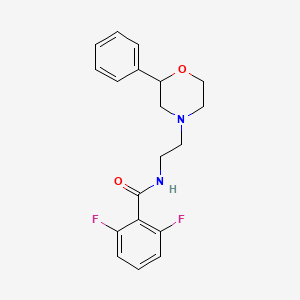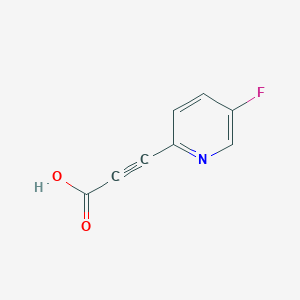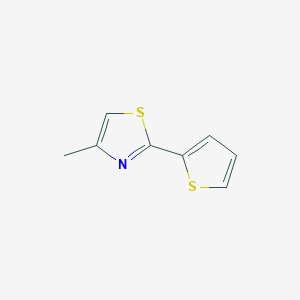
Cyclopropyl(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Cyclopropyl(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a cyclopropyl group, a pyrrolidine ring, a methanone functional group, and a 6-methylpyridin-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The cyclopropyl group and the pyrrolidine ring would likely contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the methanone group could potentially undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .科学的研究の応用
Novel Synthesis and Properties
A study by Mitsumoto and Nitta (2004) focuses on the synthesis and properties of novel organic compounds, showcasing the potential of cyclopropyl and related structures in facilitating unique reactions under specific conditions, such as photoirradiation and thermal processes. This research demonstrates the application of cyclopropyl derivatives in organic synthesis, highlighting their ability to participate in oxidation reactions with high efficiency (Mitsumoto & Nitta, 2004).
Inhibition Mechanisms
The work by Frank et al. (1989) delves into the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors, revealing the intricate interactions between cyclopropyl compounds and enzyme activity. This research offers insights into the structural and functional implications of cyclopropyl derivatives in biochemical pathways, providing a foundation for developing mechanism-based inhibitors (Frank et al., 1989).
Molecular Structure Analysis
Lakshminarayana et al. (2009) conducted a molecular structure analysis of a compound closely related to the target molecule, which was synthesized and characterized, including by X-ray diffraction. This study underscores the relevance of cyclopropyl derivatives in the field of crystallography and molecular design, offering detailed insights into their structural characteristics (Lakshminarayana et al., 2009).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) explored the synthesis and molecular docking study of new compounds incorporating oxazole, pyrazoline, and pyridine with cyclopropyl analogs, assessing their anticancer and antimicrobial activities. This investigation highlights the potential therapeutic applications of cyclopropyl derivatives, demonstrating their bioactivity against various cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).
Biological Evaluation
Dappen et al. (2010) synthesized cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid, evaluating their role as competitive antagonists for the NMDA receptor. This study provides a glimpse into the neuropharmacological applications of cyclopropyl derivatives, contributing to the development of novel NMDA receptor antagonists with potential therapeutic benefits (Dappen et al., 2010).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
cyclopropyl-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-3-2-4-13(15-10)18-12-7-8-16(9-12)14(17)11-5-6-11/h2-4,11-12H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJLSFGWJQSJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746094.png)
![N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2746095.png)

![N-(2-methoxy-5-methylphenyl)-2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2746098.png)


![(2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2746104.png)
![1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2746106.png)
![(E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746107.png)


![3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2746112.png)
![1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B2746114.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2746117.png)